2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid, also known as BI-1, is a small molecule that has been studied for its potential therapeutic effects on various diseases. This compound was first identified as a suppressor of Bax-induced cell death and has since been shown to have anti-apoptotic, anti-oxidant, and neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of 2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid is not fully understood, but it is believed to involve the regulation of calcium homeostasis and ER stress response. This compound has been shown to interact with various proteins involved in calcium signaling and ER stress, including the inositol 1,4,5-trisphosphate receptor (IP3R), the ryanodine receptor (RyR), and the ER chaperone protein BiP. By modulating these pathways, this compound can prevent the accumulation of misfolded proteins and reduce cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of apoptosis, and the enhancement of mitochondrial function. These effects are thought to be mediated by the regulation of calcium signaling and ER stress response pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid is its ability to protect cells from apoptosis induced by a variety of stimuli, making it a useful tool for studying cell death pathways. However, this compound can also have off-target effects on other cellular processes, and its mechanism of action is not fully understood, which can make interpretation of results challenging. Additionally, this compound can be difficult to work with due to its low solubility in aqueous solutions.
Direcciones Futuras
There are a number of future directions for research on 2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid, including the identification of its molecular targets and the development of more potent and selective analogs. Additionally, this compound has shown promise as a therapeutic agent for a variety of diseases, and further studies are needed to determine its efficacy and safety in clinical trials. Finally, the role of this compound in other cellular processes, such as autophagy and immune response, remains to be fully elucidated.
Métodos De Síntesis
The synthesis of 2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid involves a multi-step process that includes the reaction of 4-benzylpiperazine with formaldehyde, followed by the reaction with 2-formylbenzoic acid. The final product is purified by column chromatography and characterized by NMR and mass spectrometry. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid has been extensively studied for its potential therapeutic effects on various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. In vitro studies have shown that this compound can protect cells from apoptosis induced by a variety of stimuli, including oxidative stress, ER stress, and mitochondrial dysfunction. In vivo studies have demonstrated that this compound can improve cardiac function, reduce infarct size, and enhance neuronal survival in animal models of ischemia/reperfusion injury and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-19(24)18-9-5-4-8-17(18)14-20-22-12-10-21(11-13-22)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2,(H,23,24)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHBVMFIACHIBB-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303092-65-1 |
Source
|
Record name | 2-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.